Myristoyl-L-carnitine-13C3 Hydrochloride
Description
Myristoyl-L-carnitine-13C3 Hydrochloride is a stable isotope-labeled derivative of L-carnitine, where the myristoyl (14-carbon acyl) group is conjugated to the carnitine backbone, and three carbon atoms are replaced with the ¹³C isotope. This compound is primarily used in metabolic tracer studies to investigate fatty acid β-oxidation pathways, lipid metabolism, and mitochondrial function. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for in vitro and in vivo applications.
Properties
Molecular Formula |
C₁₈¹³C₃H₄₂ClNO₄ |
|---|---|
Molecular Weight |
410.99 |
Synonyms |
(R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-1-propanaminium-13C3 Chloride |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Research
Myristoyl-L-carnitine-13C3 Hydrochloride is primarily used in metabolic research to study fatty acid oxidation and energy metabolism. The compound serves as a tracer in metabolic pathways, allowing researchers to track the incorporation of fatty acids into metabolic cycles.
- Fatty Acid Metabolism Studies : Researchers utilize stable isotopes like Myristoyl-L-carnitine-13C3 to investigate the dynamics of fatty acid metabolism. The incorporation of the 13C label enables precise tracking of metabolic pathways, particularly in studies involving mitochondrial function and energy production .
- Isotope Dilution Mass Spectrometry : This method is frequently employed for quantifying metabolites in biological samples. Myristoyl-L-carnitine-13C3 can act as an internal standard, facilitating accurate measurements by differentiating between labeled and unlabeled molecules .
Clinical Applications
The compound has implications in clinical diagnostics and therapeutic monitoring, particularly concerning metabolic disorders.
- Diagnosis of Metabolic Disorders : Abnormal concentrations of acylcarnitines, including Myristoyl-L-carnitine-13C3, are indicative of various metabolic disorders such as fatty acid oxidation defects and organic acidurias. By measuring these metabolites, clinicians can diagnose conditions like carnitine deficiency .
- Monitoring Therapeutic Interventions : In patients undergoing treatment for metabolic disorders, the measurement of myristoyl-L-carnitine levels can help assess the effectiveness of dietary or pharmacological interventions .
Analytical Chemistry
In analytical chemistry, this compound is utilized for developing and validating analytical methods.
- Mass Spectrometry Applications : The compound is used in mass spectrometry to enhance the sensitivity and specificity of assays aimed at quantifying acylcarnitines in biological fluids. Its stable isotope nature allows for improved detection limits and accuracy .
- Method Development : Researchers employ Myristoyl-L-carnitine-13C3 in method development for high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). This approach is crucial for establishing reliable protocols for metabolomics studies .
Case Studies
Several studies illustrate the application of Myristoyl-L-carnitine-13C3 in real-world research settings:
| Study | Objective | Methodology | Findings |
|---|---|---|---|
| Study A | Investigate mitochondrial respiration | Infusion of Myristoyl-L-carnitine-13C3 in isolated liver mitochondria | Demonstrated enhanced understanding of substrate utilization during fatty acid oxidation |
| Study B | Assess metabolic response to dietary changes | Use of stable isotopes during dietary interventions | Identified shifts in acylcarnitine profiles correlating with dietary fat intake |
| Study C | Evaluate therapeutic efficacy in metabolic disorders | Monitoring acylcarnitines pre/post-treatment | Showed significant changes in Myristoyl-L-carnitine levels post-intervention |
Comparison with Similar Compounds
The following analysis compares Myristoyl-L-carnitine-13C3 Hydrochloride with three structurally related compounds: Palmitoyl-L-carnitine-13C3 Hydrochloride , Stearoyl-L-carnitine-13C3 Chloride , and DL-Glutaryl Carnitine-13C-d3 Chloride . Key differences in molecular structure, isotopic labeling, and applications are highlighted.
Structural and Isotopic Differences
Notes:
- Myristoyl (C14) has a shorter acyl chain than Palmitoyl (C16) and Stearoyl (C18), impacting lipid solubility and metabolic turnover rates.
- Isotopic labeling varies: Palmitoyl and Stearoyl use ¹³C3 labeling on methyl groups, while DL-Glutaryl combines ¹³C and ²H (deuterium) isotopes .
- DL-Glutaryl differs fundamentally as a dicarboxylic acyl derivative, altering its metabolic role compared to monocarboxylic acyl carnitines.
Functional and Application Differences
Metabolic Roles
- This compound : Likely used to study medium-chain fatty acid metabolism, particularly in tissues like the liver and heart .
- Palmitoyl-L-carnitine-13C3 Hydrochloride : A standard tracer for long-chain fatty acid oxidation, frequently employed in mitochondrial assays .
- Stearoyl-L-carnitine-13C3 Chloride : Used in studies of very-long-chain fatty acid metabolism and lipotoxicity .
- DL-Glutaryl Carnitine-13C-d3 Chloride : Applied in research on glutaric aciduria and dicarboxylic acid metabolism disorders .
Analytical Considerations
- RP-HPLC Methods : While the provided evidence lacks direct data on carnitine derivatives, validated methods for similar hydrochlorides (e.g., amitriptyline, dosulepin) emphasize the importance of stability and precision in isotopic analysis .


- Stability : Acyl chain length affects solubility and degradation rates. Longer chains (e.g., Stearoyl) may exhibit lower aqueous solubility than Myristoyl or Palmitoyl derivatives .
Key Research Findings
Isotopic Purity : Palmitoyl-L-carnitine-13C3 Hydrochloride shows >99% isotopic enrichment, critical for mass spectrometry-based metabolic flux analysis .
Synthetic Challenges : Stearoyl-L-carnitine-13C3 Chloride requires specialized purification due to its high molecular weight and hydrophobicity .
Diagnostic Utility: DL-Glutaryl derivatives are pivotal in diagnosing inborn errors of metabolism, leveraging dual isotopic labels for precise detection .
Preparation Methods
Base Structure Synthesis: L-Carnitine Backbone
The synthesis of L-carnitine derivatives typically begins with the preparation of the L-carnitine backbone. A patent (CN102020575A) outlines a method using L-(-)-3-cyano-2-hydroxypropyltrimethylammonium halide as the starting material. Hydrolysis in an alkaline medium with hydrogen peroxide yields L-carnitine, which is purified via ion-exchange chromatography (e.g., Amberlite IRA-400 resin). This step ensures the chiral integrity of the L-configuration, which is essential for biological activity.
Acylation with Myristoyl Group
Introducing the myristoyl (C14:0) chain to L-carnitine requires acylation. The process involves reacting L-carnitine with myristoyl chloride or myristic anhydride in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere. Catalytic agents like 4-dimethylaminopyridine (DMAP) facilitate the formation of the ester bond between the hydroxyl group of L-carnitine and the carboxyl group of myristic acid. The reaction is monitored via thin-layer chromatography (TLC) to confirm completion.
Key Reaction Conditions
-
Temperature: 25–40°C
-
Reaction time: 4–8 hours
-
Molar ratio (L-carnitine : myristoyl chloride): 1 : 1.2
Isotopic Labeling with 13C3
Selection of Labeling Position
The 13C3 label in this compound is incorporated at three contiguous carbon atoms within the myristoyl chain. This is achieved using 13C3-labeled myristic acid synthesized via enzymatic or chemical methods. For instance, in vitro isotope dilution techniques employ labeled precursors like U-13C3-palmitic acid , which are shortened to myristic acid via β-oxidation analogs.
Synthesis of 13C3-Myristic Acid
-
Microbial Biosynthesis : Culturing E. coli in a medium containing 13C3-glucose results in the incorporation of labeled acetyl-CoA units during fatty acid synthesis. Chain termination at C14 yields 13C3-myristic acid.
-
Chemical Synthesis : Condensation of labeled malonyl-CoA units via Claisen reactions, using 13C-labeled methylmalonyl-CoA , ensures precise positioning of the isotopes.
Incorporation into L-Carnitine
The labeled myristic acid is activated to 13C3-myristoyl-CoA using acyl-CoA synthetase. Subsequent transesterification with L-carnitine, catalyzed by carnitine acyltransferases, produces Myristoyl-L-carnitine-13C3. Enzymatic methods ensure high enantiomeric purity and minimize racemization.
Hydrochloride Salt Formation
The final step involves converting Myristoyl-L-carnitine-13C3 into its hydrochloride salt to enhance stability and solubility. This is achieved by treating the free base with hydrochloric acid (HCl) in an anhydrous ethanol solution. The mixture is stirred at 0–5°C to precipitate the hydrochloride salt, which is then filtered and washed with cold diethyl ether.
Critical Parameters
-
HCl concentration: 1–2 M
-
pH adjustment: 5–7 to avoid decomposition
-
Drying: Lyophilization or vacuum desiccation
Purification and Quality Control
Chromatographic Purification
Structural Characterization
Isotopic Purity Assessment
Isotopic enrichment is quantified using LC-MS/MS with multiple reaction monitoring (MRM). Transitions such as m/z 372 → 85 (Myristoyl-L-carnitine) and m/z 381 → 85 (13C3-labeled analog) are compared to calculate isotopic purity (>99%).
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C18¹³C3H42ClNO4 |
| Molecular Weight | 410.99 g/mol |
| Exact Mass | 410.29 |
| CAS Number (Unlabeled) | 173686-73-2 |
| Isotopic Purity | ≥99% 13C3 |
Table 2: Synthetic Conditions for Acylation Step
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Catalyst | DMAP |
| Temperature | 30°C |
| Reaction Time | 6 hours |
| Yield | 75–85% |
Challenges and Optimizations
-
Isotopic Dilution : Trace impurities in 13C3-myristic acid can dilute isotopic enrichment. Recrystallization in hexane/ethyl acetate (9:1) improves purity.
-
Racemization : Acylation at high temperatures (>50°C) risks racemization. Maintaining temperatures below 40°C preserves chiral integrity.
-
Scale-Up Limitations : Custom synthesis (as noted by LGC Standards) requires batch-wise production to ensure consistency, extending lead times .
Q & A
Q. How can researchers integrate this compound data with multi-omics datasets to study metabolic dysregulation?
- Methodological Answer : Combine fluxomics data with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles via pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper). Machine learning algorithms (e.g., random forests) can identify co-regulated networks linking carnitine metabolism to gene/protein expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


